molecular formula C11H6FN3OS B3033350 2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one CAS No. 1018135-29-9

2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

Cat. No.: B3033350
CAS No.: 1018135-29-9
M. Wt: 247.25 g/mol
InChI Key: SDCGNUYDFVHOAL-UHFFFAOYSA-N
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Description

2-Amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one is a synthetic heterocyclic compound featuring a fused thiazino-quinolinone scaffold. The compound is listed by InterBioScreen Ltd. as a building block for synthetic chemistry, suggesting applications in medicinal chemistry or materials science .

Properties

IUPAC Name

2-amino-9-fluoro-[1,3]thiazino[5,6-c]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3OS/c12-5-1-2-8-6(3-5)9-7(4-14-8)10(16)15-11(13)17-9/h1-4H,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCGNUYDFVHOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1F)SC(=NC3=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one involves several synthetic routes and reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified quinoline derivatives with altered biological activities .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antiviral agent . Additionally, it is used in industrial research for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations: Halogen and Functional Group Effects

The closest analog identified is 2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one, which replaces fluorine with chlorine at position 9 . Halogen substitution often alters physicochemical properties:

  • Fluorine : Enhances electronegativity, metabolic stability, and membrane permeability.

Other analogs from the thiazino-quinolinone family include 3-cyclohexyl-2-cyclohexylimino-9-nitro-[1,3]oxazino[5,6-c]quinolin-4-one, which substitutes the thiazine ring with an oxazine ring and replaces the amino group with a nitro group . The nitro group is electron-withdrawing, reducing basicity compared to the amino group, while the oxazine ring may alter ring strain and hydrogen-bonding capacity.

Table 1: Substituent and Structural Comparisons
Compound Name Position 2 Position 9 Core Heterocycle Key Properties
2-Amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one Amino Fluoro Thiazino-quinolinone High electronegativity, potential antimicrobial activity
2-Amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one Amino Chloro Thiazino-quinolinone Increased lipophilicity
3-Cyclohexyl-2-cyclohexylimino-9-nitro-[1,3]oxazino[5,6-c]quinolin-4-one Cyclohexylimino Nitro Oxazino-quinolinone Electron-withdrawing nitro group, altered ring strain

Heterocyclic Core Modifications

The thiazino-quinolinone scaffold shares similarities with natural products like cyclobrassinone, a thiazino-indole derivative isolated from Brassica oleracea. Cyclobrassinone features a methoxy group instead of an amino group and a fused indole system, which may confer distinct biological activities (e.g., plant defense mechanisms) .

Biological Activity

2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, biological efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H6FN3OSC_{11}H_{6}FN_{3}OS with a molecular weight of approximately 247.25 g/mol. The structure includes a thiazine ring fused with a quinoline moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cellular processes. For example, it may disrupt the activity of enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound interacts with receptors that play roles in inflammatory and immune responses, potentially modulating these pathways to exert therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against strains of bacteria and fungi, suggesting its potential as an antibacterial and antifungal agent.

Pathogen Activity Reference
Mycobacterium tuberculosisHigh efficacy (IC50 values lower than standards)
Escherichia coliModerate inhibition
Candida albicansSignificant growth inhibition

Antiviral Activity

The compound has also shown promise in antiviral applications. In vitro studies indicated that it possesses activity against Influenza A virus (IAV), with IC50 values ranging from 0.88 to 6.33 μM, outperforming some standard antiviral agents like Ribavirin .

Case Study 1: Antimycobacterial Properties

A study investigated the efficacy of various quinoline derivatives, including this compound against M. tuberculosis. The results indicated that this compound exhibited superior activity compared to traditional treatments like isoniazid and pyrazinamide, highlighting its potential as a new therapeutic agent for tuberculosis .

Case Study 2: Antiviral Mechanism

Research focused on the antiviral mechanisms of this compound against IAV revealed that it inhibits viral RNA transcription and replication. This mechanism was elucidated through a series of assays that demonstrated reduced viral load in treated cells compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 2
2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

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